Chemotype Divergence: Aminopropyl-Pyridinylmethyl Sulfonamide Versus Indole-Piperazine (JNJ-7777120) and Benzimidazole-Piperazine (JNJ-10191584)
The target compound belongs to the aminopropyl-pyridinylmethyl sulfonamide chemotype, characterized by a central methanesulfonamide linker and a free terminal primary amine . JNJ-7777120 belongs to the indole-piperazine class (5-chloro-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone) , and JNJ-10191584 belongs to the benzimidazole-piperazine class . This chemotype divergence is fundamental: the sulfonamide group provides distinct hydrogen-bond acceptor/donor geometry and metabolic stability compared to the amide/indole or amide/benzimidazole cores of the comparators. No head-to-head binding data are available for the target compound because it has been profiled primarily as a synthetic building block rather than a finalized pharmacological probe.
| Evidence Dimension | Chemical scaffold classification and pharmacophoric features |
|---|---|
| Target Compound Data | Aminopropyl-pyridinylmethyl methanesulfonamide; free primary amine; core MW 243.33 (free base) |
| Comparator Or Baseline | JNJ-7777120: indole-piperazine (MW 277.75); JNJ-10191584: benzimidazole-piperazine (MW 278.74) |
| Quantified Difference | Structurally distinct core scaffolds — no atom-for-atom overlap; target compound features sulfonamide linker absent in both comparators |
| Conditions | Structural comparison based on 2D chemical topology (PubChem/Sigma-Aldrich records) |
Why This Matters
Procurement decisions predicated on exploring novel IP space or scaffold-hopping SAR campaigns require a chemotype structurally orthogonal to the exhaustively patented indole-piperazine and benzimidazole-piperazine H4R antagonist series.
